3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide
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Overview
Description
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE is a complex organic compound with a unique structure that combines a tert-butyl group, a phenoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(tert-butyl)phenoxy methyl intermediate, which is then coupled with the benzamide derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group and phenol structure but lacks the benzamide moiety.
tert-Butyl alcohol: Contains the tert-butyl group but is a simpler alcohol structure.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl): Similar in having a phenol structure with a bulky substituent.
Uniqueness
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H32N2O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C23H32N2O2/c1-23(2,3)20-10-12-21(13-11-20)27-17-18-8-6-9-19(16-18)22(26)24-14-7-15-25(4)5/h6,8-13,16H,7,14-15,17H2,1-5H3,(H,24,26) |
InChI Key |
OELUALJUDQVXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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